1-(4-(Trifluoromethoxy)phenyl)thiourea 1-(4-(Trifluoromethoxy)phenyl)thiourea
Brand Name: Vulcanchem
CAS No.: 142229-74-1
VCID: VC21089469
InChI: InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-3-1-5(2-4-6)13-7(12)15/h1-4H,(H3,12,13,15)
SMILES: C1=CC(=CC=C1NC(=S)N)OC(F)(F)F
Molecular Formula: C8H7F3N2OS
Molecular Weight: 236.22 g/mol

1-(4-(Trifluoromethoxy)phenyl)thiourea

CAS No.: 142229-74-1

Cat. No.: VC21089469

Molecular Formula: C8H7F3N2OS

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Trifluoromethoxy)phenyl)thiourea - 142229-74-1

Specification

CAS No. 142229-74-1
Molecular Formula C8H7F3N2OS
Molecular Weight 236.22 g/mol
IUPAC Name [4-(trifluoromethoxy)phenyl]thiourea
Standard InChI InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-3-1-5(2-4-6)13-7(12)15/h1-4H,(H3,12,13,15)
Standard InChI Key UCOXNOVULREFCO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=S)N)OC(F)(F)F
Canonical SMILES C1=CC(=CC=C1NC(=S)N)OC(F)(F)F

Introduction

Chemical Identity and Structure

Molecular Identification

1-(4-(Trifluoromethoxy)phenyl)thiourea is identified by the following parameters:

ParameterValue
CAS Number142229-74-1
Molecular FormulaC8H7F3N2OS
IUPAC Name[4-(trifluoromethoxy)phenyl]thiourea
Molecular Weight236.21 g/mol
InChIInChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-3-1-5(2-4-6)13-7(12)15/h1-4H,(H3,12,13,15)
InChI KeyUCOXNOVULREFCO-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC=C1NC(=S)N)OC(F)(F)F

The compound is also known under several synonyms including 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea, N-[4-(trifluoromethoxy)phenyl]thiourea, and notably as Riluzole Impurity 15, indicating its relevance in pharmaceutical quality control processes .

Structural Characteristics

The molecular structure consists of a thiourea moiety (-NH-CS-NH2) attached to a phenyl ring substituted with a trifluoromethoxy group at the para position. The trifluoromethoxy (-OCF3) substituent is a key structural feature that confers specific properties to the molecule:

  • Enhanced lipophilicity, improving membrane permeability

  • Significant electron-withdrawing character, affecting reactivity patterns

  • Altered hydrogen bonding capabilities compared to non-fluorinated analogs

The thiourea functional group provides important hydrogen bond donor and acceptor sites, which are critical for interactions in biological systems and various applications in synthetic chemistry.

Physicochemical Properties

Physical Properties

The compound exhibits the following physicochemical characteristics:

PropertyValue
Physical StateSolid
Melting Point138-140°C
Density1.495 g/cm³
SolubilityLimited water solubility; soluble in most organic solvents
Hazard ClassificationToxic if swallowed (H301)

These properties influence the compound's handling requirements, storage conditions, and applications in various research contexts.

Spectroscopic Characteristics

Spectroscopic analysis of 1-(4-(Trifluoromethoxy)phenyl)thiourea typically reveals distinctive features:

  • FTIR Spectroscopy: Characteristic absorption bands for the thiourea moiety include C=S stretching at approximately 1294 cm⁻¹ and N-H stretching vibrations around 3288 cm⁻¹.

  • NMR Spectroscopy:

    • ¹H NMR shows aromatic protons in the range of δ 7.2–7.8 ppm

    • ¹³C NMR typically reveals the thiocarbonyl carbon (C=S) at approximately δ 180 ppm

    • ¹⁹F NMR provides valuable information about the trifluoromethoxy group

  • X-ray Crystallography: Reveals important structural details including torsion angles (e.g., C2–C1–N1–C7 = 44.6°) and intermolecular hydrogen bonding patterns that influence the compound's packing arrangement and reactivity.

Synthesis Methods

Laboratory Synthesis

The synthesis of 1-(4-(Trifluoromethoxy)phenyl)thiourea typically involves the reaction of 4-(trifluoromethoxy)aniline with thiocyanate compounds under controlled conditions. A common method employs ammonium thiocyanate in the presence of hydrochloric acid, facilitating the formation of the thiourea functional group.

An alternative synthetic route involves reacting 4-(trifluoromethoxy)phenyl isothiocyanate with ammonia under reflux conditions in acetone, followed by acid precipitation and recrystallization, which can achieve yields of approximately 78%.

Industrial Production Considerations

Industrial-scale production of 1-(4-(Trifluoromethoxy)phenyl)thiourea typically employs optimized versions of laboratory methods, with special attention to:

  • Temperature and pressure control to maximize yield and purity

  • Continuous flow systems for improved efficiency

  • Advanced purification techniques including crystallization and chromatography

  • Quality control measures to ensure consistent product specifications

Chemical Reactivity

The reactivity of 1-(4-(Trifluoromethoxy)phenyl)thiourea is primarily dictated by the thiourea functional group and the electronic effects of the trifluoromethoxy substituent.

Key Reaction Pathways

Reaction TypeReagentsProductsApplication
OxidationH₂O₂, peracidsSulfonyl derivativesPharmaceutical intermediates
ReductionLiAlH₄Amine derivativesSynthesis of bioactive compounds
Nucleophilic SubstitutionVarious nucleophilesSubstituted derivativesStructure-activity relationship studies
Cyclizationα-haloketones2-Aminothiazole derivativesSphingosine kinase inhibitors

The trifluoromethoxy group's electron-withdrawing nature influences these reactions by altering the electronic distribution within the molecule, affecting reaction rates and selectivity.

Reaction Conditions and Catalysis

Optimal reaction conditions for transformations involving 1-(4-(Trifluoromethoxy)phenyl)thiourea typically require:

  • Careful temperature control to prevent side reactions

  • Appropriate solvent selection based on solubility and reaction requirements

  • Consideration of pH effects on reaction rates and selectivity

  • Potential catalyst requirements for specific transformations

Applications

Pharmaceutical Applications

1-(4-(Trifluoromethoxy)phenyl)thiourea serves as an important intermediate in pharmaceutical research and development. Notably, it is employed as a reagent in the synthesis of 2-aminothiazole derivatives that function as sphingosine kinase inhibitors . These inhibitors have potential applications in treating conditions related to dysregulated sphingolipid metabolism, including cancer and inflammatory disorders.

The compound's identification as "Riluzole Impurity 15" indicates its relevance in the quality control and production of Riluzole, a medication used in the treatment of amyotrophic lateral sclerosis (ALS) .

Chemical Research Applications

In chemical research, the compound serves multiple functions:

  • As a building block for the synthesis of more complex organic molecules

  • As a model compound for studying the effects of fluorinated substituents on molecular properties

  • As a reagent in various chemical transformations, particularly those involving thiourea chemistry

Biological Activity

Structure-Activity Relationships

The biological activity of 1-(4-(Trifluoromethoxy)phenyl)thiourea appears to be influenced by several structural features:

Comparative Analysis with Related Compounds

Understanding 1-(4-(Trifluoromethoxy)phenyl)thiourea in the context of similar compounds provides valuable insights into its unique properties and potential applications.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesNotable Properties
1-(4-(Trifluoromethoxy)phenyl)thioureaC8H7F3N2OS236.21Reference compoundEnhanced lipophilicity, electron-withdrawing character
1-Phenyl-3-[4-(trifluoromethyl)phenyl]thioureaC14H11F3N2S296.31Contains -CF3 instead of -OCF3; additional phenyl ringDifferent electronic distribution and reactivity profile
Non-fluorinated thiourea derivativesVariesVariesLack of fluorine atomsReduced lipophilicity, different hydrogen bonding patterns

The trifluoromethoxy substituent in 1-(4-(Trifluoromethoxy)phenyl)thiourea confers unique properties compared to non-fluorinated analogs or compounds with different fluorinated groups, affecting its solubility, reactivity, and biological activity .

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